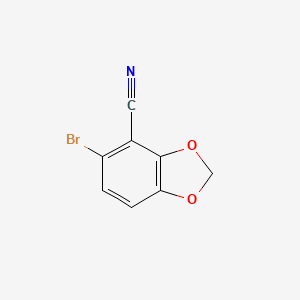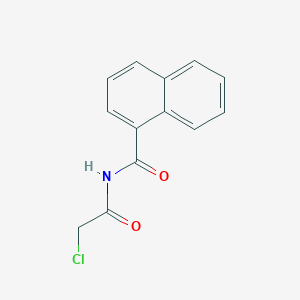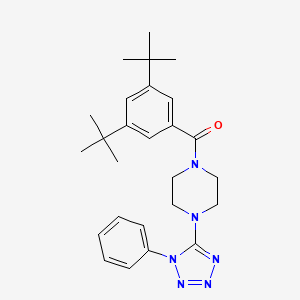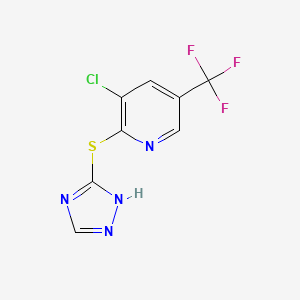![molecular formula C16H14ClN5O2S B2707567 N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide CAS No. 1286702-56-4](/img/structure/B2707567.png)
N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H14ClN5O2S and its molecular weight is 375.83. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Derivatives and Structural Analysis
Heterocyclic Derivatives Formation
Research on heterocyclic derivatives, similar in complexity to the compound , has explored their formation and structural determination. For instance, studies on the formation of heterocyclic derivatives of guanidine and their X-ray structure determination shed light on the intricate structural characteristics of these compounds (Banfield, Fallon, & Gatehouse, 1987).
Crystal Structures
Investigations into the crystal structures of related compounds have provided insights into their conformational properties, highlighting the significance of intra-molecular hydrogen bonding in stabilizing their structures (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Synthesis and Pharmacological Evaluation
- Anticonvulsant Agents: The synthesis and pharmacological evaluation of derivatives, including those involving thioacetamide and pyrimidine structures, have been explored for their potential anticonvulsant properties. Such studies highlight the importance of structural modifications in enhancing biological activity and offer a methodology that could be applicable to the synthesis and evaluation of compounds like N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Antimicrobial Activity
- Novel Syntheses and Antimicrobial Evaluation: Research into the synthesis of novel compounds with pyrimidinone and oxazinone derivatives, fused with thiophene rings, has demonstrated significant antimicrobial activity. These findings suggest that the compound of interest may also possess antimicrobial properties, warranting further investigation into its potential applications in combating microbial resistance (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Spectroscopic and Thermal Studies
- Spectroscopic and Thermal Analysis: Studies on the spectroscopic, thermal, and dielectric properties of related heterocyclic compounds offer insights into their stability and behavior under various conditions. Such research is crucial for understanding the physical characteristics of the compound and its potential applications in materials science (Vyas, Pansuriya, Naliapara, & Joshi, 2013).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3,7-dimethyl-4-oxopyrimido[4,5-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-9-18-7-10-14(19-9)21-16(22(2)15(10)24)25-8-13(23)20-12-6-4-3-5-11(12)17/h3-7H,8H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZFHDUUFUUQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=C(N(C2=O)C)SCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2707484.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methoxy-2-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2707488.png)
![N-(4-ethoxyphenethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2707489.png)

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2707492.png)
![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2707495.png)

![(5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2707498.png)

![N~1~-(4-chlorophenyl)-2-{2-methyl-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2707502.png)

